molecular formula C20H21NO4 B367141 1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione CAS No. 620931-71-7

1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B367141
CAS No.: 620931-71-7
M. Wt: 339.4g/mol
InChI Key: MRJCKXRXMYELPI-UHFFFAOYSA-N
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Description

1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family This compound is characterized by the presence of an indole core substituted with a 4-isopropoxy-3-methoxybenzyl group and a 5-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxy-3-methoxybenzaldehyde and 5-methylindole.

    Condensation Reaction: The 4-isopropoxy-3-methoxybenzaldehyde undergoes a condensation reaction with 5-methylindole in the presence of a suitable base, such as sodium hydride, to form the intermediate product.

    Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indole core or the benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione: The parent compound.

    This compound derivatives: Compounds with slight modifications to the indole core or benzyl group.

    Other Indole Derivatives: Compounds with different substituents on the indole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isopropoxy, methoxy, and methyl groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)25-17-8-6-14(10-18(17)24-4)11-21-16-7-5-13(3)9-15(16)19(22)20(21)23/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJCKXRXMYELPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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